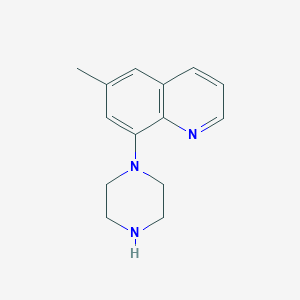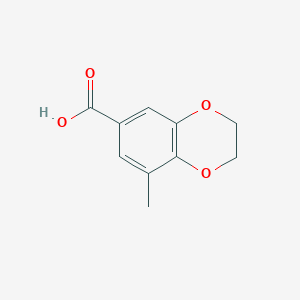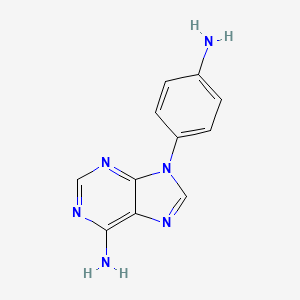
2-(PHENYLAMINO)ETHANE-1-SULFONYL FLUORIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(PHENYLAMINO)ETHANE-1-SULFONYL FLUORIDE is an organic compound that belongs to the class of sulfonyl fluorides. These compounds are known for their unique stability and reactivity, making them valuable in various fields such as organic synthesis, chemical biology, and medicinal chemistry .
Vorbereitungsmethoden
The synthesis of 2-(PHENYLAMINO)ETHANE-1-SULFONYL FLUORIDE can be achieved through several methods. One common approach involves the reaction of sulfonyl chlorides with fluoride sources such as potassium fluoride (KF) or cesium fluoride (CsF) in the presence of a phase transfer catalyst . Another method includes the direct fluorosulfonylation of anilinoethane using fluorosulfonyl radicals . Industrial production methods often employ these synthetic routes due to their efficiency and scalability.
Analyse Chemischer Reaktionen
2-(PHENYLAMINO)ETHANE-1-SULFONYL FLUORIDE undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl fluoride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Addition Reactions: It can also undergo addition reactions with various electrophiles and nucleophiles.
Common reagents used in these reactions include potassium fluoride, cesium fluoride, and phase transfer catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-(PHENYLAMINO)ETHANE-1-SULFONYL FLUORIDE has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which 2-(PHENYLAMINO)ETHANE-1-SULFONYL FLUORIDE exerts its effects involves the formation of covalent bonds with target molecules. The sulfonyl fluoride group is highly reactive towards nucleophiles, allowing it to selectively modify amino acid residues in proteins . This reactivity is exploited in various applications, including enzyme inhibition and protein labeling.
Vergleich Mit ähnlichen Verbindungen
2-(PHENYLAMINO)ETHANE-1-SULFONYL FLUORIDE can be compared with other sulfonyl fluorides such as phenylmethylsulfonyl fluoride and (2-aminoethyl)benzenesulfonyl fluoride. While these compounds share similar reactivity and applications, this compound is unique in its specific structure and the types of reactions it can undergo . Other similar compounds include sulfonyl chlorides and sulfonyl bromides, which differ in their reactivity and stability .
Eigenschaften
CAS-Nummer |
60353-00-6 |
|---|---|
Molekularformel |
C8H10FNO2S |
Molekulargewicht |
203.24 g/mol |
IUPAC-Name |
2-anilinoethanesulfonyl fluoride |
InChI |
InChI=1S/C8H10FNO2S/c9-13(11,12)7-6-10-8-4-2-1-3-5-8/h1-5,10H,6-7H2 |
InChI-Schlüssel |
CQFIAJJSUAJHTR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NCCS(=O)(=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5-(1,2-dithiolan-3-yl)-N-[2-(morpholin-4-yl)ethyl]pentanamide](/img/structure/B8753320.png)



![1-Oxa-8-azaspiro[4.5]decane-8-carboxylic acid, 3-hydroxy-, ethyl ester](/img/structure/B8753345.png)





